molecular formula C34H40N6O6 B118279 [(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate CAS No. 155919-39-4

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate

Cat. No.: B118279
CAS No.: 155919-39-4
M. Wt: 628.7 g/mol
InChI Key: DJZOCVOQQQQOFF-MLNUMCSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate is a cyclic peptide compound with the molecular formula C34H40N6O6. It contains various functional groups, including aromatic rings, amides, and esters, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through coupling reactions, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate involves its interaction with specific molecular targets, such as somatostatin receptors and protein tyrosine phosphatases. These interactions can modulate signaling pathways, leading to effects such as cell growth inhibition and receptor sensitization . The compound’s ability to cross the blood-brain barrier also highlights its potential in neurological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate is unique due to its cyclic structure and specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .

Properties

CAS No.

155919-39-4

Molecular Formula

C34H40N6O6

Molecular Weight

628.7 g/mol

IUPAC Name

[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate

InChI

InChI=1S/C34H40N6O6/c35-15-3-7-29(39-31(42)27(36)20-22-10-13-26(41)14-11-22)34(45)46-18-16-38-32(43)30-8-4-17-40(30)33(44)28(37)21-23-9-12-24-5-1-2-6-25(24)19-23/h1-3,5-6,9-16,18-19,27-30,41H,4,7-8,17,20-21,35-37H2,(H,38,43)(H,39,42)/b15-3-,18-16-/t27-,28-,29+,30+/m0/s1

InChI Key

DJZOCVOQQQQOFF-MLNUMCSWSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N)C(=O)N/C=C\OC(=O)[C@@H](C/C=C\N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

H-Tyr-c(D-Orn-2-Nal-D-Pro-Gly-)
Tyr-c(Orn-2-Nal-Pro-Gly-)
tyrosyl-cyclo(ornithyl-(2-naphthyl)alanyl-prolyl-glycyl-)

Origin of Product

United States

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